2-(4-propan-2-ylphenyl)sulfonylpropanehydrazide
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Overview
Description
2-(4-propan-2-ylphenyl)sulfonylpropanehydrazide is a chemical compound known for its unique structure and properties. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is characterized by its high purity level of 98%, making it suitable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylbenzenesulfonyl)propionic acid hydrazide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with propionic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Isopropylbenzenesulfonyl)propionic acid hydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level of 98%.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylbenzenesulfonyl)propionic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific acids/bases to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted hydrazides depending on the substituent introduced.
Scientific Research Applications
2-(4-Isopropylbenzenesulfonyl)propionic acid hydrazide is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylbenzenesulfonyl)propionic acid hydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropylbenzenesulfonyl chloride
- Propionic acid hydrazide
- Sulfonyl hydrazides
Uniqueness
2-(4-Isopropylbenzenesulfonyl)propionic acid hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a higher degree of reactivity and selectivity in various reactions, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfonylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)10-4-6-11(7-5-10)18(16,17)9(3)12(15)14-13/h4-9H,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXPZTGGIVADQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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